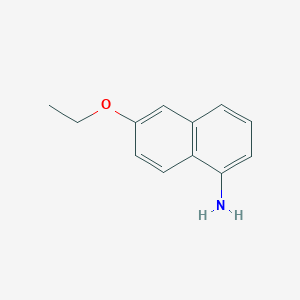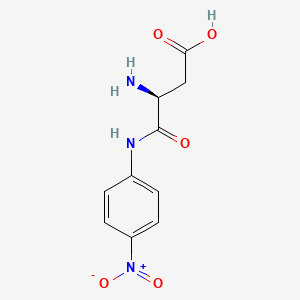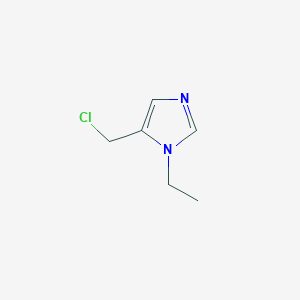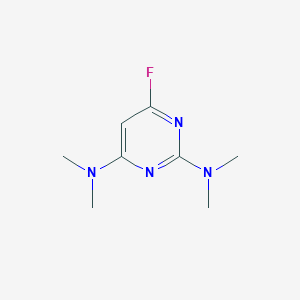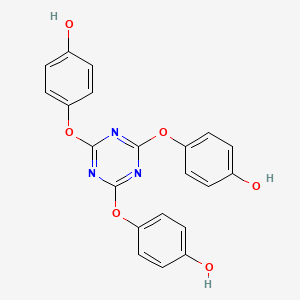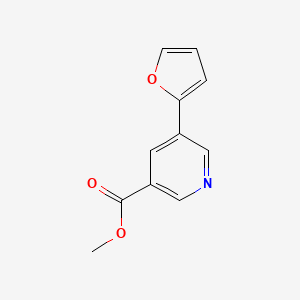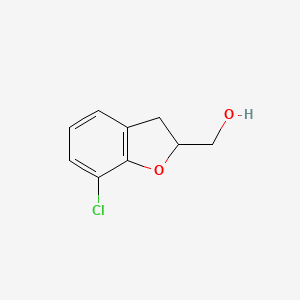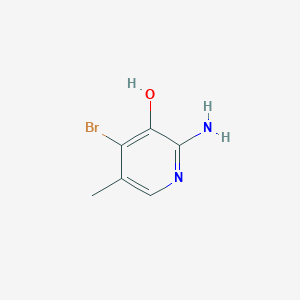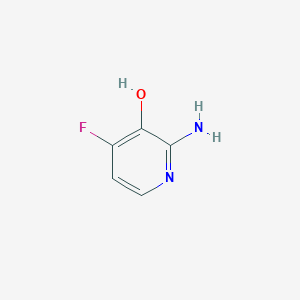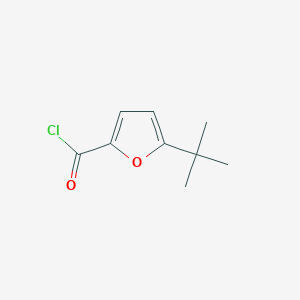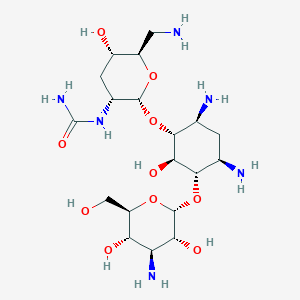
Nebramycin factor 11
説明
Nebramycin factor 11 is a molecular entity with the formula C19H38N6O10 . It is a part of the nebramycin complex, which contains different water-soluble aminoglycoside antibiotics isolated from the fermentation of the actinomycete Streptomyces tenebrarius .
Synthesis Analysis
The nebramycin factors, including this compound, are isolated from the commercial-scale fermentation using an ion-exchange chromatographic procedure . The structural elucidation of each nebramycin factor is carried out using various analytical techniques .Molecular Structure Analysis
This compound has a molecular formula of C19H38N6O10, an average mass of 510.539 Da, and a monoisotopic mass of 510.264954 Da . It has 14 defined stereocentres .科学的研究の応用
1. Antibiotic Activity and Susceptibility Testing
Nebramycin factor 11, as part of the broader nebramycin complex, shows significant antibiotic activity. Specifically, tobramycin (Nebramycin Factor 6), a closely related compound, has been found effective against a range of bacteria, including Pseudomonas aeruginosa, a challenging pathogen in clinical settings. Studies have detailed its in vitro activity and susceptibility testing methodologies, revealing its potency against various bacterial strains (Meyer, Young, & Armstrong, 1971), (Shadomy & Kirchoff, 1972).
2. Biological and Pharmacological Properties
Research has explored the biological properties and pharmacological potential of nebramycin components. This includes the study of its biosynthesis and the effects of environmental factors such as inorganic phosphate on its production. These insights are critical for understanding and optimizing the production of these antibiotics (Todorov, Mikhailova-Ivanova, & Uerová, 2008).
3. Chemical Analysis and Synthesis
Significant efforts have been made in the chemical analysis and synthesis of nebramycin components. This includes methods for separating the complex and identifying its individual factors, as well as stereospecific synthesis of derivatives. Such research underpins the development of new antibiotics and enhances understanding of their structural properties (Koch, Davis, & Rhoades, 1973), (Florent & Monneret, 1981).
4. Clinical Applications and Studies
Clinical studies and bacteriology research have examined the efficacy of tobramycin and its role in treating various bacterial infections. This has included the assessment of its pharmacokinetics and its effectiveness in clinical settings, providing a foundation for its therapeutic use (Mcallister, 1976), (Simon, Mösinger, & Malerczy, 1973).
5. Development of Analytical Techniques
The development of analytical protocols for identifying biosynthetic intermediates of nebramycin and its factors has been an area of focus. This involves integrating techniques like liquid chromatography and mass spectrometry, crucial for studying gene-to-metabolite networks in microbial cultures (Park et al., 2010).
6. Biopharmaceutical Characterization
Research has been conducted on the biopharmaceutical characterization of tobramycin, evaluating its distribution and efficacy when administered through different methods. Such studies are essential for optimizing drug delivery systems and enhancing therapeutic effectiveness (Marchand et al., 2014).
作用機序
Target of Action
Nebramycin factor 11, also known as Tobramycin, primarily targets bacterial 30S and 50S ribosomes . These ribosomes play a crucial role in protein synthesis within the bacterial cell, making them an effective target for antibiotics.
Mode of Action
This compound operates by inhibiting protein synthesis . It achieves this by irreversibly binding to the bacterial 30S and 50S ribosomes . This binding prevents the formation of the 70S complex, which is essential for the translation of mRNA into protein . The compound’s ability to bind to the eukaryotic decoding site, despite differences in key residues required for its recognition by the bacterial target, is a unique feature among aminoglycosides .
Biochemical Pathways
The biosynthetic pathway of this compound involves the actinomycete Streptomyces tenebrarius . The nebramycin complex contains nine different water-soluble aminoglycoside antibiotics isolated from the fermentation of this actinomycete
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans, particularly in elderly male patients with urinary tract infections . The renal clearance of the compound during constant intravenous infusion was found to correlate well with the patient’s serum creatinine and the half-life of the compound .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis within the bacterial cell, leading to cell death . This makes it effective against a range of bacterial infections, particularly those caused by gram-negative organisms such as Pseudomonas aeruginosa, indole-positive Proteus strains, and Enterobacteriaceae, as well as Staphylococcus aureus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the clearance and therefore the effectiveness of the compound . Additionally, the presence of other drugs can affect its action. For example, certain drugs can increase the nephrotoxicity and/or ototoxicity of this compound .
生化学分析
Biochemical Properties
Nebramycin factor 11 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the bacterial ribosome, binding to the 30S subunit and interfering with protein synthesis . This interaction leads to the misreading of mRNA and the production of faulty proteins, ultimately inhibiting bacterial growth. Additionally, this compound interacts with enzymes involved in carbohydrate metabolism, further disrupting bacterial cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis by binding to the 30S ribosomal subunit, leading to the production of non-functional proteins . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. In eukaryotic cells, this compound can cause nephrotoxicity and ototoxicity, highlighting the importance of careful dosage and monitoring during therapeutic use .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 30S ribosomal subunit of bacterial ribosomes . This binding interferes with the initiation complex between RNA and the ribosome, preventing the proper alignment of mRNA and tRNA. As a result, the ribosome misreads the genetic code, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This mechanism effectively halts bacterial protein synthesis and inhibits bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, maintaining its antibacterial activity for extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies have also indicated that this compound can cause cumulative nephrotoxic and ototoxic effects in eukaryotic cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can induce nephrotoxicity and ototoxicity, leading to kidney damage and hearing loss . These toxic effects highlight the importance of determining the optimal dosage to balance efficacy and safety in clinical use.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism . It interacts with enzymes such as aminoglycoside phosphotransferases and acetyltransferases, which modify the antibiotic and contribute to its resistance in some bacterial strains . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall efficacy of this compound in treating bacterial infections.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its antibacterial effects by targeting the ribosomes . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound is primarily localized in the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . In eukaryotic cells, it can also localize to the mitochondria, potentially disrupting mitochondrial protein synthesis and contributing to its nephrotoxic and ototoxic effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
[(2R,3R,5S,6R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxyoxan-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N6O10/c20-3-9-8(27)2-7(25-19(24)31)17(32-9)34-15-5(21)1-6(22)16(14(15)30)35-18-13(29)11(23)12(28)10(4-26)33-18/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQKFHZCTOKZKP-PBSUHMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)NC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64332-33-8 | |
| Record name | Nebramycin factor 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064332338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEBRAMYCIN FACTOR 11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H80CDD456 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


